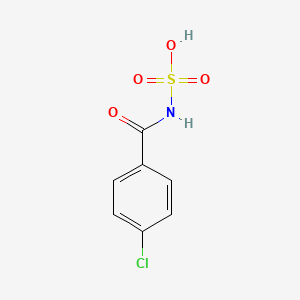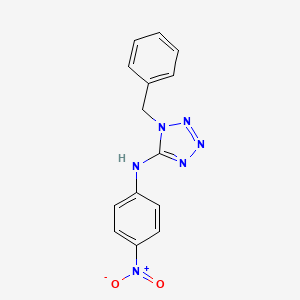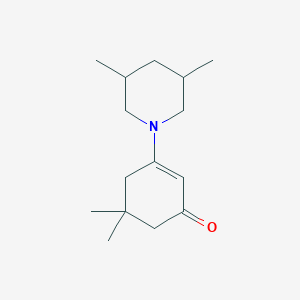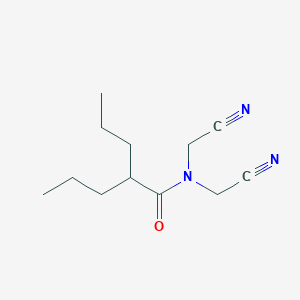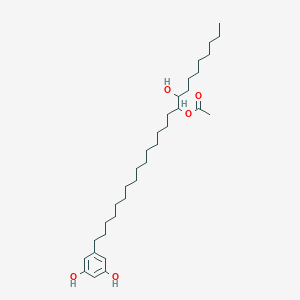
2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one is an organic compound that features a bromine atom attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 2-bromopropane with cyclohexanone in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Sodium Hydroxide: Used in substitution and elimination reactions.
Dichloromethane: Common solvent for reactions involving this compound.
Reflux Conditions: Often employed to ensure complete reaction.
Major Products Formed
Propene: Formed during elimination reactions.
Hydroxyl Derivatives: Formed during substitution reactions with hydroxide ions.
Aplicaciones Científicas De Investigación
2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one involves its ability to undergo substitution and elimination reactions. The bromine atom can be replaced by other nucleophiles, leading to the formation of new compounds. Additionally, the compound can form alkenes through elimination reactions, which can further participate in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopropane: A simpler compound with similar reactivity but lacks the cyclohexane ring.
Cyclohexanone: A related compound that can be used as a starting material for the synthesis of 2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a cyclohexane ring, which imparts distinct chemical properties and reactivity. This combination makes it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
86613-13-0 |
|---|---|
Fórmula molecular |
C10H17BrO |
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
2-(2-bromopropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H17BrO/c1-7-4-5-8(9(12)6-7)10(2,3)11/h7-8H,4-6H2,1-3H3 |
Clave InChI |
URQDNNCEIFFYLA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(=O)C1)C(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


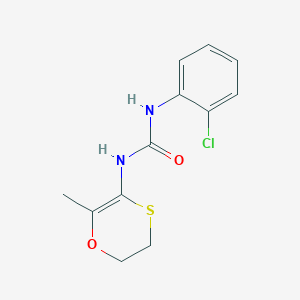
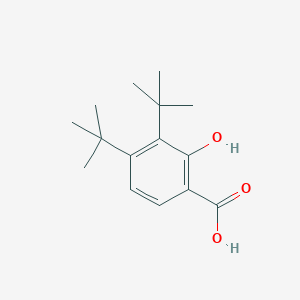
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)
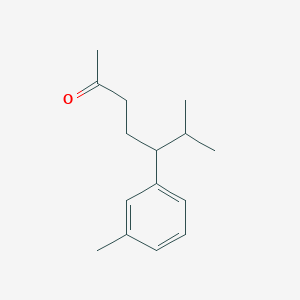
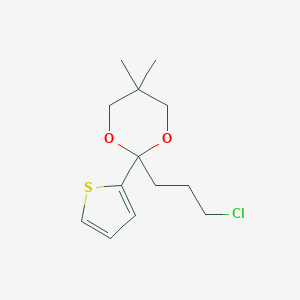
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)

